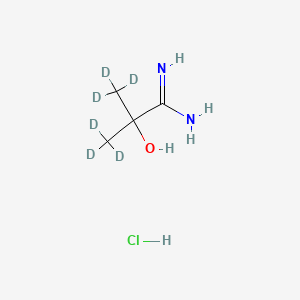
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride is a deuterated compound with the molecular formula C4H5ClD6N2O. This compound is a derivative of propanamidine, where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through several methods, including:
Catalytic Exchange Reactions: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Deuteration: Employing deuterated reagents such as deuterated water (D2O) or deuterated acids/bases to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic exchange reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction Setup: Using high-pressure reactors to facilitate the exchange reaction.
Purification: Employing techniques such as distillation, crystallization, or chromatography to isolate and purify the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amidine group can be reduced to form amines.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of deuterated carbonyl compounds.
Reduction: Formation of deuterated amines.
Substitution: Formation of various deuterated derivatives.
Aplicaciones Científicas De Investigación
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride involves the interaction of its functional groups with molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine: The non-hydrochloride form of the compound.
2-Hydroxy-2-(methyl-d3)propanimidamide: A similar compound with deuterium atoms but lacking the hydrochloride group.
Uniqueness
3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride is unique due to its specific deuteration pattern and the presence of the hydrochloride group. This combination can enhance its stability, solubility, and reactivity compared to non-deuterated or partially deuterated analogs.
Propiedades
Fórmula molecular |
C4H11ClN2O |
|---|---|
Peso molecular |
144.63 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanimidamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-4(2,7)3(5)6;/h7H,1-2H3,(H3,5,6);1H/i1D3,2D3; |
Clave InChI |
AILSXICMPBNRRH-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=N)N)(C([2H])([2H])[2H])O.Cl |
SMILES canónico |
CC(C)(C(=N)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


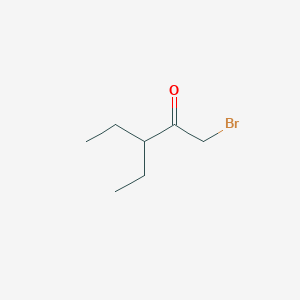
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
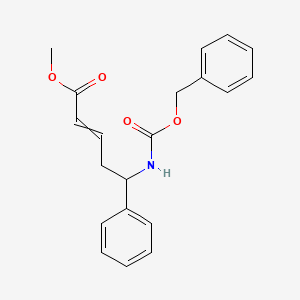

![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
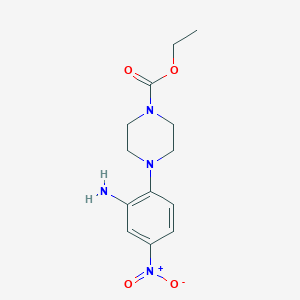


![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
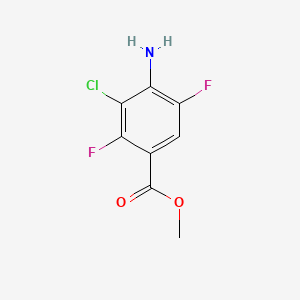
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
